molecular formula C10H12Cl3NO2 B1326283 (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 269396-55-6

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No. B1326283
M. Wt: 284.6 g/mol
InChI Key: RNDGKTAEVJUWKK-OGFXRTJISA-N
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Description

The compound "(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride" is a chiral amino acid derivative that is structurally related to several compounds with significant pharmacological activities. Derivatives of β-substituted γ-aminobutyric acid, such as 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), have been used as nootropic agents and myorelaxants, respectively .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, an en

Scientific Research Applications

Crystal Engineering and Structural Analysis

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, related to baclofen, has been studied for its properties in crystal engineering. Research has focused on the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids. These studies provide insights into the conformation and protonation properties of the baclofen moiety, with Hirshfeld surface analysis used to analyze specific intermolecular interactions in the structures (Báthori & Kilinkissa, 2015).

Synthesis and Structure Analysis

The synthesis and structural analysis of derivatives of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride have been a significant area of research. Studies include the synthesis of 3,4-disubstituted 4-aminobutanoic acids and analysis of their structural properties using techniques like molecular docking, vibrational, structural, electronic, and optical studies. These investigations are critical in understanding the reactivity and biological activities of these compounds (Vasil'eva et al., 2016).

Application in Pharmacophore Development

Another application of this compound is in the development of pharmacophores, which are parts of a molecule responsible for its biological activity. Research has been conducted on the absolute configuration of analogues of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, providing essential information for determining the steric features of arpromidine-type histamine H2 receptor agonists (Zabel et al., 2000).

Nonlinear Optical Materials Research

The compound has also been studied for its potential in nonlinear optical materials. Theoretical studies on the dipole moment and hyperpolarizabilities of the compound indicate its suitability as a candidate for nonlinear optical materials, which are important in photonic and optoelectronic applications (Vanasundari et al., 2018).

Therapeutic Compound Synthesis

Research on the synthesis of both enantiomers of baclofen, closely related to (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, has been carried out. This involves using chiral auxiliaries for esterification and subsequent hydrolysis, yielding enantiopure compounds. These studies are vital for developing therapeutic compounds (Camps et al., 2004).

Safety And Hazards

The specific safety and hazard information for “®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is not provided in the available resources .

properties

IUPAC Name

(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGKTAEVJUWKK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647460
Record name (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

CAS RN

332061-66-2, 269396-55-6
Record name Benzenebutanoic acid, β-amino-3,4-dichloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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